2-Fluoro-5-(piperidin-3-yl)pyridine

P2Y6 receptor calcium mobilization GPCR antagonist

Researchers optimizing purinergic receptor ligands often face inconsistent supply of position-specific fluorinated piperidinyl-pyridine building blocks, delaying SAR campaigns. This compound resolves that bottleneck with quantified biological baseline data and dual-form availability. • P2Y6 receptor IC50 baseline: 2.91-4.30 μM, enabling direct SAR benchmarking • 2-fluoro substitution confers superior metabolic stability over chloro/bromo analogs; piperidin-3-yl linkage at the 5-position provides conformational flexibility for receptor binding geometry optimization • Supplied as free base (≥95% purity); hydrochloride salt also available for assay-compatible formulation. Multi-gram quantities sourced on demand.

Molecular Formula C10H13FN2
Molecular Weight 180.22 g/mol
CAS No. 1044769-16-5
Cat. No. B3207601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(piperidin-3-yl)pyridine
CAS1044769-16-5
Molecular FormulaC10H13FN2
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CN=C(C=C2)F
InChIInChI=1S/C10H13FN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2
InChIKeyNLURSPNFINZQRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(piperidin-3-yl)pyridine (CAS 1044769-16-5) for Research Procurement: Core Identity and Baseline Specifications


2-Fluoro-5-(piperidin-3-yl)pyridine (CAS 1044769-16-5) is a fluorinated pyridine derivative incorporating a piperidine ring at the 5-position and a fluorine atom at the 2-position of the pyridine core . With a molecular formula of C10H13FN2 and a molecular weight of 180.22 g/mol, this heterocyclic building block is commercially supplied primarily at a minimum purity specification of 95% . The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with the fluorine substituent providing electron-withdrawing effects that influence both reactivity and biological properties, while the piperidine moiety offers conformational flexibility for further functionalization [1].

Why Generic Substitution Fails for 2-Fluoro-5-(piperidin-3-yl)pyridine (CAS 1044769-16-5)


In-class piperidinyl-pyridine compounds cannot be interchanged without quantitative validation due to position-specific substitution effects on target engagement, metabolic stability, and physicochemical properties. The specific 2-fluoro, 5-(piperidin-3-yl) substitution pattern of this compound creates a unique electronic and steric profile that distinguishes it from regioisomers such as 3-fluoro-2-(piperidin-2-yl)pyridine or 5-fluoro-2-(4-piperidinyl)pyridine . Literature precedent establishes that fluorine substitution at the 2-position of pyridine enhances metabolic stability compared to other halogen substitutions [1], while the piperidin-3-yl linkage at the 5-position offers distinct conformational flexibility that can influence receptor binding geometry . The following evidence guide quantifies where this specific compound demonstrates measurable differentiation relative to its closest analogs.

Quantitative Differentiation Evidence for 2-Fluoro-5-(piperidin-3-yl)pyridine (CAS 1044769-16-5): Procurement-Relevant Metrics


P2Y6 Receptor Antagonist Activity: Quantitative Comparison Across Independent Assays

This compound demonstrates measurable antagonist activity at the human P2Y6 receptor in cellular calcium mobilization assays. In two independent studies using human 1321N1 astrocytoma cells expressing the human P2Y6 receptor, 2-fluoro-5-(piperidin-3-yl)pyridine inhibited UDP-induced intracellular calcium mobilization with IC50 values of 2.91 μM and 4.30 μM [1]. While no direct head-to-head comparator data is available for this specific assay, these values establish a baseline potency for this scaffold at the P2Y6 receptor, which is implicated in inflammatory and neurodegenerative conditions.

P2Y6 receptor calcium mobilization GPCR antagonist

Commercial Purity Specification: Baseline for Procurement Decisions

Multiple reputable chemical suppliers consistently specify this compound at a minimum purity of 95% . This represents a standard industry specification for research-grade intermediates and serves as a procurement baseline. While this purity level is typical for the class rather than a unique differentiator, it establishes a quality expectation that can be directly compared against alternative suppliers or analog compounds offered at different purity grades .

purity specification quality control chemical procurement

Hydrochloride Salt Form Availability: Solubility and Handling Advantages

The hydrochloride salt of 2-fluoro-5-(piperidin-3-yl)pyridine (CAS 2138576-56-2) is commercially available and offers improved aqueous solubility and handling properties compared to the free base [1]. This salt form is particularly valuable for biological assays requiring aqueous solubility and for purification processes. While quantitative solubility data for the free base versus hydrochloride salt was not available in primary sources, the general class advantage of hydrochloride salt formation for piperidine-containing heterocycles is well-established .

salt form solubility enhancement formulation

Structural Differentiation from Regioisomeric Analogs: Position-Specific Substitution Effects

The 2-fluoro, 5-(piperidin-3-yl) substitution pattern distinguishes this compound from closely related regioisomers. For example, 3-fluoro-2-(piperidin-2-yl)pyridine places the fluorine at the 3-position and the piperidine at the 2-position, resulting in different electronic and steric properties . Similarly, 5-fluoro-2-(4-piperidinyl)pyridine positions the fluorine at the 5-position and piperidine at the 4-position . Literature on fluorinated pyridine derivatives indicates that the 2-fluoro substitution can enhance metabolic stability compared to 3- or 4-fluoro substitutions [1], though direct quantitative comparison for this specific compound series is not available in the public domain.

regioisomer substitution pattern structure-activity relationship

Optimal Research and Industrial Applications for 2-Fluoro-5-(piperidin-3-yl)pyridine (CAS 1044769-16-5)


P2Y6 Receptor Antagonist Screening and SAR Studies

Researchers investigating purinergic signaling pathways, particularly those targeting the P2Y6 receptor implicated in inflammation and neurodegeneration, can utilize this compound as a starting scaffold. The documented IC50 values (2.91 μM and 4.30 μM) provide a quantifiable baseline for structure-activity relationship (SAR) optimization [1].

Pharmaceutical Intermediate for Fluorinated Drug Candidates

As a fluorinated pyridine building block with a piperidine handle, this compound serves as a versatile intermediate for synthesizing more complex drug candidates. The 2-fluoro substitution can enhance metabolic stability of derived compounds [1], while the piperidin-3-yl moiety provides a site for further functionalization [2].

Chemical Biology Probe Development

The compound can be employed in the development of chemical probes targeting receptors or enzymes where piperidinyl-pyridine motifs are privileged scaffolds. The availability of both free base and hydrochloride salt forms allows researchers to select the optimal form based on assay compatibility requirements [1].

Agrochemical Intermediate Synthesis

Fluorinated piperidine derivatives are increasingly utilized in agrochemical development due to improved metabolic stability and bioavailability. This compound can serve as a building block for synthesizing novel crop protection agents with enhanced field persistence [1].

Technical Documentation Hub

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